N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cycloheptanamine
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Overview
Description
N-{[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}cycloheptanamine is a synthetic compound that features a cycloheptanamine core with a methoxy-substituted phenyl ring and a thiophen-2-ylmethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}cycloheptanamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The specific steps include:
Preparation of the Boronic Acid Derivative: The thiophen-2-ylmethoxy group is introduced via a boronic acid derivative.
Coupling Reaction: The boronic acid derivative is coupled with a halogenated methoxy-substituted phenyl ring using a palladium catalyst under mild conditions.
Cycloheptanamine Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for the Suzuki–Miyaura coupling reaction .
Chemical Reactions Analysis
Types of Reactions
N-{[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The methoxy and thiophen-2-ylmethoxy groups can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
N-{[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}cycloheptanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}cycloheptanamine involves its interaction with specific molecular targets and pathways. The thiophene moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to anti-inflammatory and antimicrobial effects by inhibiting the activity of pro-inflammatory enzymes and disrupting microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar biological activities.
Methoxy-Substituted Phenyl Compounds: These compounds are known for their diverse pharmacological properties.
Uniqueness
N-{[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl}cycloheptanamine is unique due to the combination of its cycloheptanamine core with the methoxy-substituted phenyl and thiophen-2-ylmethoxy groups.
Properties
Molecular Formula |
C20H27NO2S |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
N-[[3-methoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]cycloheptanamine |
InChI |
InChI=1S/C20H27NO2S/c1-22-20-13-16(14-21-17-7-4-2-3-5-8-17)10-11-19(20)23-15-18-9-6-12-24-18/h6,9-13,17,21H,2-5,7-8,14-15H2,1H3 |
InChI Key |
GYJUBXOPTBCBKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CCCCCC2)OCC3=CC=CS3 |
Origin of Product |
United States |
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